molecular formula C6H4N6 B1178584 Reteplase CAS No. 133652-38-7

Reteplase

Número de catálogo: B1178584
Número CAS: 133652-38-7
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Reteplase is a thrombolytic drug used primarily to treat heart attacks by breaking up the clots that cause them. It is a recombinant non-glycosylated form of human tissue plasminogen activator, modified to contain 357 of the 527 amino acids of the original protein. This modification gives this compound a longer half-life and improved ability to penetrate into clots .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Reteplase is produced using recombinant DNA technology. The gene encoding the modified tissue plasminogen activator is inserted into the bacterium Escherichia coli, which then expresses the protein. The production process involves several steps:

Industrial Production Methods

Large-scale production of this compound involves optimizing the expression conditions in bioreactors. Factors such as temperature, induction with isopropyl β-D-1-thiogalactopyranoside (IPTG), and incubation time are carefully controlled to maximize yield and activity. For example, optimal conditions might include induction with 0.5 mM IPTG at 37°C for 2 hours .

Análisis De Reacciones Químicas

Types of Reactions

Reteplase primarily undergoes enzymatic reactions rather than traditional chemical reactions. It activates plasminogen to form plasmin, a proteolytic enzyme that breaks down fibrin clots .

Common Reagents and Conditions

The activation of plasminogen by this compound does not require additional reagents. The reaction occurs under physiological conditions, typically within the bloodstream.

Major Products Formed

The primary product of the reaction catalyzed by this compound is plasmin, which subsequently degrades the fibrin matrix of blood clots .

Aplicaciones Científicas De Investigación

Reteplase has several important applications in scientific research and medicine:

Mecanismo De Acción

Reteplase binds to fibrin-rich clots via its fibronectin finger-like domain and the Kringle 2 domain. The protease domain then cleaves the arginine/valine bond in plasminogen to form plasmin. Plasmin degrades the fibrin matrix of the thrombus, thereby exerting its thrombolytic action .

Comparación Con Compuestos Similares

Similar Compounds

    Alteplase: Another recombinant tissue plasminogen activator, but with a shorter half-life and higher affinity for fibrin.

    Tenecteplase: A genetically modified variant of tissue plasminogen activator with a longer half-life and higher fibrin specificity.

    Streptokinase: A non-recombinant thrombolytic agent derived from streptococci bacteria.

Uniqueness of Reteplase

This compound is unique due to its longer half-life and lower affinity for fibrin compared to alteplase, which allows it to penetrate clots more effectively. This results in enhanced fibrinolytic activity and a lower incidence of bleeding .

Propiedades

Número CAS

133652-38-7

Fórmula molecular

C6H4N6

Peso molecular

0

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.